molecular formula C6H4F3N5 B182637 8-(Trifluoromethyl)-9H-purin-2-amine CAS No. 10179-89-2

8-(Trifluoromethyl)-9H-purin-2-amine

Cat. No.: B182637
CAS No.: 10179-89-2
M. Wt: 203.12 g/mol
InChI Key: CILXVNCPCQCZEL-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives It features a trifluoromethyl group attached to the purine ring, which significantly influences its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a purine derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with an additional oxygen-containing functional group, while substitution reactions can introduce various substituents into the purine ring.

Scientific Research Applications

Chemistry: In chemistry, 8-(Trifluoromethyl)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities, including antiviral and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials. The trifluoromethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to the materials .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    8-Methyl-9H-purin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    8-Chloro-9H-purin-2-amine: Contains a chloro group instead of a trifluoromethyl group.

    8-Bromo-9H-purin-2-amine: Features a bromo group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 8-(Trifluoromethyl)-9H-purin-2-amine makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity . These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

8-(trifluoromethyl)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXVNCPCQCZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326462
Record name 8-(Trifluoromethyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-89-2
Record name 10179-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Trifluoromethyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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